molecular formula C14H19BrN2O2 B2380882 Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate CAS No. 1824468-65-6

Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate

Cat. No. B2380882
CAS RN: 1824468-65-6
M. Wt: 327.222
InChI Key: DFNQXMOSEUPBIY-UHFFFAOYSA-N
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Description

“Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate” is a chemical compound with the molecular formula C14H18BrNO2 . It has a molecular weight of 312.20 g/mol . The IUPAC name for this compound is tert-butyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 . The Canonical SMILES for this compound is CC©©OC(=O)N1CCC2=C(C1)C=CC(=C2)Br .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C in a sealed and dry environment . It has a XLogP3-AA value of 3.3 , indicating its lipophilicity. The compound does not have any hydrogen bond donors .

Scientific Research Applications

Synthesis of Difluoromethylated Quinazolic Acid Derivatives Tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester and its 6-substituted esters were synthesized via intramolecular defluorinative cyclization under basic conditions. These compounds serve as precursors for a new type of cyclic amino acid, showcasing the compound's utility in innovative synthetic chemistry approaches (Hao, Ohkura, Amii, & Uneyama, 2000).

Preparation of Quinoxaline-3-carboxylates Quinoxaline-3-carboxylates and analogs, crucial structural motifs in bioactive natural products and synthetic drugs, were efficiently prepared from quinoxalin-2(1H)-ones and carbazates. This metal- and base-free protocol highlights the significance of tert-butyl carbazate in the coupling reaction, leading to the decarboxylation product 3-(tert-butyl)-1-methylquinoxalin-2(1H)-one (Xie et al., 2019).

Antimalarial Drug Candidate Development N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was rationally designed and developed. It exhibited excellent activity against Plasmodium falciparum and rodent malaria parasites, with its chemistry optimized for production from inexpensive, readily available materials. This example illustrates the potential medical applications of tert-butyl-amino compounds (O’Neill et al., 2009).

Synthesis of Heterocyclic-Fused Quinoline Compounds Ethyl 2-bromomethyl-quinoline-3-carboxylate reacted with substituted tert-butyl-phenols to yield 2-tert-butyl-phenoxy-methyl-quinoline-3-carboxylic acids. These acids underwent intramolecular Friedel-Crafts acylation to produce tert-butyl substituted heterocyclic-fused quinoline compounds, demonstrating the versatility of tert-butyl compounds in synthesizing complex heterocyclic structures (Gao, 2008).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

While specific future directions for “Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate” are not available, related compounds have been used as scaffolds in the synthesis of biologically active natural products . These compounds could potentially be used in the development of new drugs with various biological activities .

properties

IUPAC Name

tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-8-9(15)4-5-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNQXMOSEUPBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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